Cas no 2228730-13-8 (3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine)

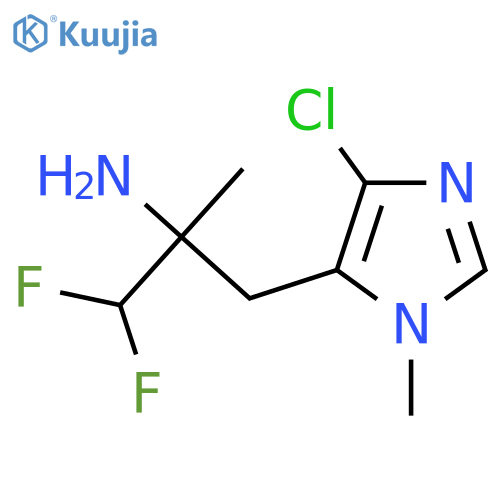

2228730-13-8 structure

商品名:3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine 化学的及び物理的性質

名前と識別子

-

- 3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine

- 2228730-13-8

- EN300-1956529

-

- インチ: 1S/C8H12ClF2N3/c1-8(12,7(10)11)3-5-6(9)13-4-14(5)2/h4,7H,3,12H2,1-2H3

- InChIKey: ODEACSVECNVGEY-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(CC(C)(C(F)F)N)N(C)C=N1

計算された属性

- せいみつぶんしりょう: 223.0687814g/mol

- どういたいしつりょう: 223.0687814g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1956529-0.1g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine |

2228730-13-8 | 0.1g |

$1986.0 | 2023-09-17 | ||

| Enamine | EN300-1956529-10.0g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine |

2228730-13-8 | 10g |

$9704.0 | 2023-05-27 | ||

| Enamine | EN300-1956529-1.0g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine |

2228730-13-8 | 1g |

$2257.0 | 2023-05-27 | ||

| Enamine | EN300-1956529-0.5g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine |

2228730-13-8 | 0.5g |

$2167.0 | 2023-09-17 | ||

| Enamine | EN300-1956529-2.5g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine |

2228730-13-8 | 2.5g |

$4424.0 | 2023-09-17 | ||

| Enamine | EN300-1956529-5.0g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine |

2228730-13-8 | 5g |

$6545.0 | 2023-05-27 | ||

| Enamine | EN300-1956529-5g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine |

2228730-13-8 | 5g |

$6545.0 | 2023-09-17 | ||

| Enamine | EN300-1956529-10g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine |

2228730-13-8 | 10g |

$9704.0 | 2023-09-17 | ||

| Enamine | EN300-1956529-0.25g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine |

2228730-13-8 | 0.25g |

$2077.0 | 2023-09-17 | ||

| Enamine | EN300-1956529-0.05g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine |

2228730-13-8 | 0.05g |

$1895.0 | 2023-09-17 |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

4. Water

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

2228730-13-8 (3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine) 関連製品

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1622100-48-4(7-methoxy-8-methylquinoline)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量